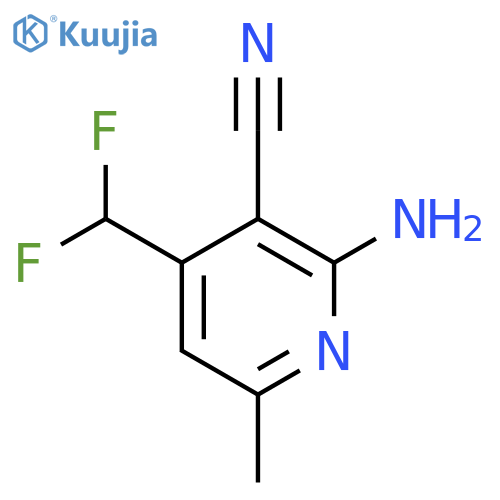Cas no 1805106-42-6 (2-Amino-3-cyano-4-(difluoromethyl)-6-methylpyridine)

1805106-42-6 structure
商品名:2-Amino-3-cyano-4-(difluoromethyl)-6-methylpyridine
CAS番号:1805106-42-6
MF:C8H7F2N3
メガワット:183.158087968826
CID:4933107
2-Amino-3-cyano-4-(difluoromethyl)-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-cyano-4-(difluoromethyl)-6-methylpyridine
-
- インチ: 1S/C8H7F2N3/c1-4-2-5(7(9)10)6(3-11)8(12)13-4/h2,7H,1H3,(H2,12,13)
- InChIKey: DIMZVWJWZQPVDZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=C(N)N=C(C)C=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 223
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Amino-3-cyano-4-(difluoromethyl)-6-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A020005997-500mg |
2-Amino-3-cyano-4-(difluoromethyl)-6-methylpyridine |
1805106-42-6 | 97% | 500mg |
$989.80 | 2022-04-01 | |
| Alichem | A020005997-1g |
2-Amino-3-cyano-4-(difluoromethyl)-6-methylpyridine |
1805106-42-6 | 97% | 1g |
$1,730.40 | 2022-04-01 |
2-Amino-3-cyano-4-(difluoromethyl)-6-methylpyridine 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1805106-42-6 (2-Amino-3-cyano-4-(difluoromethyl)-6-methylpyridine) 関連製品
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
